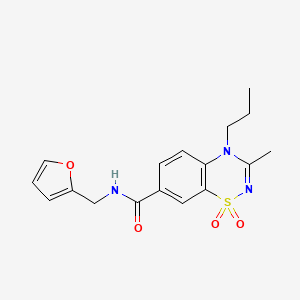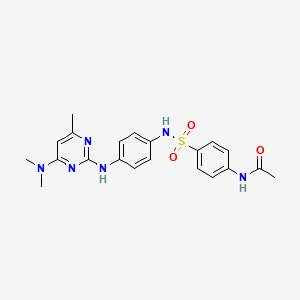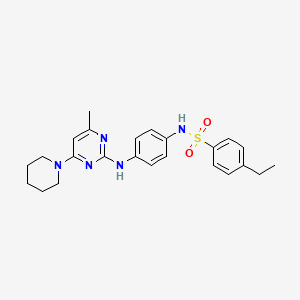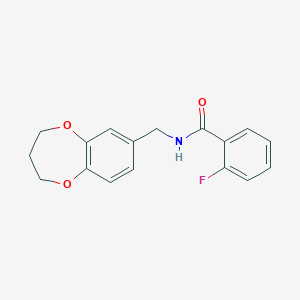
1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated indazole moiety, a methoxyethyl group, and a pyrrolidinecarboxamide structure, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting with the bromination of indazole. The brominated indazole is then reacted with a suitable carboxylic acid derivative to form the pyrrolidinecarboxamide structure. The methoxyethyl group is introduced through an alkylation reaction. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the bromination of indazole, formation of the pyrrolidinecarboxamide, and introduction of the methoxyethyl group. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs, particularly in areas such as oncology and neurology.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indazole moiety may play a crucial role in binding to these targets, while the methoxyethyl and pyrrolidinecarboxamide groups contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-bromo-1H-indazol-3-yl)ethanone: Shares the brominated indazole structure but lacks the pyrrolidinecarboxamide and methoxyethyl groups.
N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide: Contains the pyrrolidinecarboxamide and methoxyethyl groups but lacks the brominated indazole moiety.
Uniqueness
1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to the combination of its brominated indazole, methoxyethyl, and pyrrolidinecarboxamide structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H17BrN4O3 |
|---|---|
Molecular Weight |
381.22 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H17BrN4O3/c1-23-5-4-17-15(22)9-6-13(21)20(8-9)14-11-3-2-10(16)7-12(11)18-19-14/h2-3,7,9H,4-6,8H2,1H3,(H,17,22)(H,18,19) |
InChI Key |
IBNRRMMIXDXJGT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11236314.png)

![1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea](/img/structure/B11236323.png)


![N-(2,5-dimethoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B11236334.png)
![N-(3-Acetylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11236338.png)





![2-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B11236386.png)

